2-Bromo-6-nitrophenol (CAS 13073-25-1) is a specialized, di-ortho substituted aromatic building block primarily procured as an essential intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the thrombopoietin receptor agonist Eltrombopag. Featuring a phenolic hydroxyl group flanked by a bromine atom and a nitro group, this compound exhibits strong intramolecular hydrogen bonding, which dictates its distinct thermal profile (melting point 66–70 °C) and elevated acidity (pKa ~5.36)[1]. For industrial buyers, securing high-purity 2-bromo-6-nitrophenol is critical to bypassing the regioselectivity challenges and separation costs associated with the direct bromination of 2-nitrophenol, ensuring a streamlined supply chain for downstream cross-coupling and reduction workflows .
Substituting 2-bromo-6-nitrophenol with positional isomers such as 2-bromo-4-nitrophenol or 4-bromo-2-nitrophenol is structurally and functionally impossible for its primary downstream applications. In the synthesis of Eltrombopag and specific benzoxazole derivatives, the exact 1,2,3-contiguous substitution pattern is mandatory to form the required 3'-amino-2'-hydroxybiphenyl core after Suzuki coupling and nitro reduction [1]. Furthermore, the isomers lack the distinct di-ortho steric hindrance and intramolecular hydrogen bonding of the 2,6-isomer, resulting in drastically different melting points, pKa values, and solubilities. Attempting to use an analog will completely alter the reaction kinetics during phenolic protection steps and yield biologically inactive end-products [2].
In the synthesis of the thrombopoietin receptor agonist Eltrombopag, the 1,2,3-substitution pattern is an absolute requirement. 2-Bromo-6-nitrophenol provides this exact geometry, whereas isomers like 2-bromo-4-nitrophenol cannot form the active 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid intermediate [1].
| Evidence Dimension | Target API (Eltrombopag) structural viability |
| Target Compound Data | Yields the exact 3'-amino-2'-hydroxybiphenyl precursor required for Eltrombopag |
| Comparator Or Baseline | 2-Bromo-4-nitrophenol or 4-bromo-2-nitrophenol |
| Quantified Difference | 100% pathway compatibility vs. 0% (isomers yield inactive structural analogs) |
| Conditions | Phenolic protection, Suzuki-Miyaura coupling, and nitro reduction |
Procurement must specify the 2,6-isomer to ensure the synthesized pharmaceutical intermediate possesses the correct binding motif for thrombopoietin receptor agonism.
The di-ortho substitution of 2-bromo-6-nitrophenol forces strong intramolecular hydrogen bonding between the hydroxyl and nitro groups, significantly lowering its melting point compared to para-nitro analogs. It melts at 66–70 °C, whereas 2-bromo-4-nitrophenol melts at 111–115 °C .
| Evidence Dimension | Melting point (indicator of intermolecular vs. intramolecular forces) |
| Target Compound Data | 66–70 °C |
| Comparator Or Baseline | 2-Bromo-4-nitrophenol (111–115 °C) |
| Quantified Difference | ~45 °C lower melting point for the 2,6-isomer |
| Conditions | Standard atmospheric pressure |
The lower melting point allows for lower-temperature melt processing and significantly alters crystallization solvent selection compared to para-substituted analogs.
The combined electron-withdrawing effects of the ortho-nitro and ortho-bromo groups drastically increase the acidity of the phenolic hydroxyl. With a pKa of ~5.36, it is nearly 100 times more acidic than the baseline precursor 2-nitrophenol (pKa 7.23), allowing for highly efficient deprotonation by mild bases like K2CO3 to achieve up to 87% yield during benzylation [1].
| Evidence Dimension | Acid dissociation constant (pKa) and protection yield |
| Target Compound Data | pKa ~5.36; 87% benzylation yield with K2CO3 |
| Comparator Or Baseline | 2-Nitrophenol baseline (pKa 7.23) |
| Quantified Difference | ~1.87 pKa unit decrease enabling high-yield mild-base protection |
| Conditions | Benzylation in acetonitrile at 80 °C |
The higher acidity enables highly efficient deprotonation using mild bases, maximizing throughput and safety during industrial-scale phenolic protection.
Direct procurement of 2-bromo-6-nitrophenol is highly favored over in-house synthesis from 2-nitrophenol. Even under optimized conditions using NBS and cyclohexylamine, the bromination of 2-nitrophenol yields only 77% of the target 2,6-isomer, with the remainder lost to unwanted isomers and complex purification steps .
| Evidence Dimension | Regioselective synthesis yield |
| Target Compound Data | 100% purity upon direct procurement |
| Comparator Or Baseline | 77% optimized yield via in-house bromination of 2-nitrophenol |
| Quantified Difference | Eliminates the ~23% or greater loss to unwanted isomers and associated purification costs |
| Conditions | Bromination in toluene at 5 °C for 6 hours |
Purchasing the pre-purified 2-bromo-6-nitrophenol eliminates the costly and time-consuming chromatographic separation of isomers required when starting from 2-nitrophenol.
Directly leveraging its exact 1,2,3-substitution pattern, this compound is the mandatory starting material for synthesizing the biphenyl core of Eltrombopag, where it undergoes base-catalyzed protection followed by Suzuki coupling[1].
Because the nitro and hydroxyl groups are adjacent, reduction of the nitro group yields 2-amino-6-bromophenol, a direct precursor for cyclization into 4-bromobenzoxazole derivatives used in agrochemicals and materials science .
Taking advantage of its low pKa (~5.36), this compound is highly suitable for workflows requiring the protection of phenolic hydroxyls using mild bases (e.g., K2CO3) rather than strong, hazardous bases, ensuring high yields (up to 87%) without side reactions [2].
Irritant